molecular formula C18H22ClN3O2 B1677301 Ondansetron hydrochloride dihydrate CAS No. 103639-04-9

Ondansetron hydrochloride dihydrate

Cat. No. B1677301
Key on ui cas rn: 103639-04-9
M. Wt: 347.8 g/mol
InChI Key: WRZJOBREMUDSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521565B2

Procedure details

To the solution of 11 ml of acetyl chloride in 350 ml of actonitrile, was slowly added 21 ml of N,N,N′,N′-tetramethyldiaminomethane at 0° C., which was then stirred for 10 min. 20 g of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one and 50 g of 2-methyl imidazole was subsequently added to the reaction mixture under reflux. After completion of reaction, the resulting solid was filtered and washed with acetonitrile and water, and then dried. The resulting solid was suspended in 250 ml of ethanol, and 11 ml of conc. HCl was slowly added thereto, which was then stirred for 2 hours. The resulting solid was filtered and washed with cold ethanol, and then re-crystallized with water to give 28.3 g of pure white title compound (yield 78%).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
pure white title compound
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(=[O:3])[CH3:2].CN(CN(C)C)C.[CH3:12][N:13]1[C:25]2[CH2:24][CH2:23][CH2:22][C:21](=[O:26])[C:20]=2[C:19]2[C:14]1=C[CH:16]=[CH:17][CH:18]=2.[CH3:27][C:28]1[NH:29][CH:30]=[CH:31][N:32]=1>C(#N)C>[OH2:3].[OH2:26].[ClH:4].[CH3:12][N:13]1[C:14]2[CH2:19][CH2:18][CH:17]([CH2:16][N:29]3[CH:30]=[CH:31][N:32]=[C:28]3[CH3:27])[C:1](=[O:3])[C:2]=2[C:20]2[C:25]1=[CH:24][CH:23]=[CH:22][CH:21]=2 |f:5.6.7.8|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
CN(C)CN(C)C
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
CN1C2=CC=CC=C2C=2C(CCCC12)=O
Name
Quantity
50 g
Type
reactant
Smiles
CC=1NC=CN1
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
which was then stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After completion of reaction
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with acetonitrile and water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
11 ml of conc. HCl was slowly added
STIRRING
Type
STIRRING
Details
which was then stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
re-crystallized with water

Outcomes

Product
Details
Reaction Time
10 min
Name
pure white title compound
Type
product
Smiles
O.O.Cl.CN1C2=CC=CC=C2C=2C(C(CCC12)CN1C(=NC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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